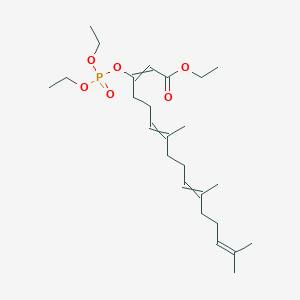
3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of phosphorus-containing compounds, such as phosphonates and phosphates, is significant due to their wide range of applications in organic synthesis, medicinal chemistry, and materials science. These compounds are often involved in the synthesis of complex molecules due to their reactivity and versatility.
Synthesis Analysis
Phosphorus-containing esters and acids can be synthesized through various methods, including the reaction of halomethylfurans with sodium diethyl phosphite to give ethyl 4-(diethoxyphosphorylmethyl)-3-carboxylate, which upon hydrolysis yields the corresponding furoic acid (Pevzner, 2012). The ethyl α-bromomethyl-β-(diethoxyphosphoryl)acrylic acid ester has also been prepared by bromination of allylphosphonate, followed by dehydrobromination (Kraiem, Abdullah, Amri, 2003).
Molecular Structure Analysis
The molecular structure of these compounds often features a phosphorous atom bonded to oxygen and carbon atoms, creating a diverse array of functional groups capable of undergoing various chemical reactions. For example, the compound (2R*,3R*,4R*)-tert-Butyl 2-(diethoxyphosphoryl)-4-nitro-3-(4-nitrophenyl)pentanoate demonstrates the complexity and diversity of phosphorus-containing molecular structures (Krawczyk et al., 2006).
Chemical Reactions and Properties
Phosphorus-containing compounds can participate in a wide range of chemical reactions, including Michael addition, Horner-Wadsworth-Emmons olefinations, and cyclization reactions. For instance, Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate produces 2-diethoxyphosphoryl-4-nitroalkanoates, which can be transformed into various lactones and lactams (Blaszczyk, Krawczyk, Janecki, 2004).
Physical Properties Analysis
The physical properties of phosphorus-containing compounds, such as solubility, melting point, and boiling point, can vary widely depending on the specific structure and substituents present. These properties are crucial for determining the compound's applicability in different chemical contexts and for its handling and storage.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are influenced by the presence of the phosphorus group. Compounds like ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives show varied reactivity and have been investigated for their corrosion inhibition efficiency, demonstrating the broad utility of these compounds (Djenane, Chafaa, Chafai, Kerkour, Hellal, 2019).
科学的研究の応用
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Research into the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts highlights a method for synthesizing ester products from natural feedstocks, such as fatty acids and their derivatives. This process is crucial for developing sustainable chemical production techniques, potentially applicable to compounds similar to the one , facilitating the creation of advanced polymers and other chemical products with improved environmental and economic efficiency (Sevostyanova & Batashev, 2023).
Fatty Acid Esters and Food Safety
The study of fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD) esters, and their occurrence in food highlights the importance of understanding the safety and regulatory aspects of chemical compounds used in or produced by food processing. Such research underscores the necessity of monitoring and evaluating the safety of complex esters and related compounds present in the food supply, indicating potential implications for compounds with similar complexity (Gao et al., 2019).
Phthalic Acid Esters' Environmental Impact
Phthalic acid esters (PAEs) research points to the widespread environmental presence of these compounds due to their use as plasticizers, shedding light on their natural occurrence and potential biosynthesis by various organisms. This body of work contributes to understanding the ecological roles and impacts of synthetic and naturally occurring ester compounds, suggesting avenues for further exploration of complex esters in environmental contexts (Huang et al., 2021).
Chemical Degradation of Polymers by Esters
Investigations into the degradation of polymers, such as polyurethanes and polycarbonates, by esters of H-phosphonic and phosphoric acids reveal mechanisms through which complex esters can contribute to recycling and waste management strategies. This research is pivotal for developing sustainable approaches to handling polymer waste, potentially applicable to the degradation or recycling of materials containing or related to the compound (Mitova et al., 2013).
特性
IUPAC Name |
ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43O6P/c1-8-28-25(26)20-24(31-32(27,29-9-2)30-10-3)19-13-18-23(7)17-12-16-22(6)15-11-14-21(4)5/h14,16,18,20H,8-13,15,17,19H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGFSECZJBXADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CCC=C(C)CCC=C(C)CCC=C(C)C)OP(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133049 |
Source


|
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate | |
CAS RN |
887354-51-0 |
Source


|
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)




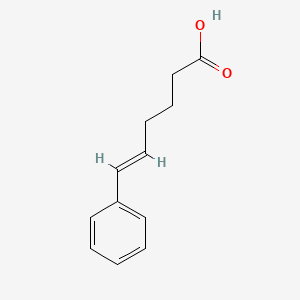
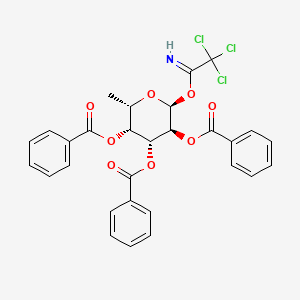

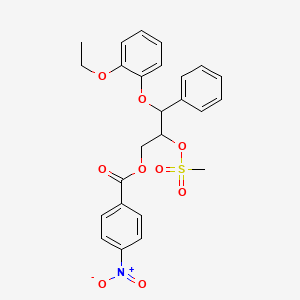
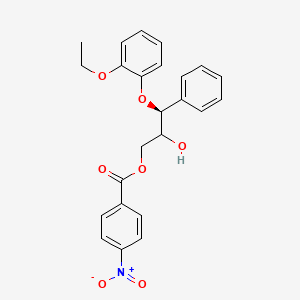
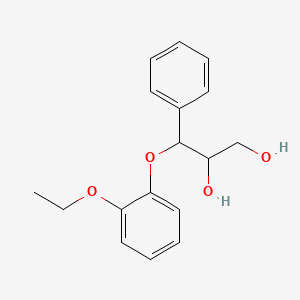
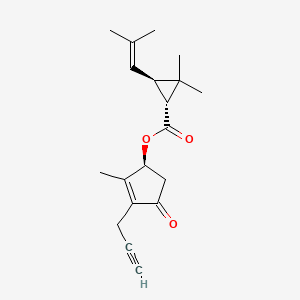
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)